cis-8-Eicosenoic acid methyl ester
Overview
Description
Cis-8-Eicosenoic acid methyl ester is a useful research compound. Its molecular formula is C21H40O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound serves as a standard for quantifying 8 (z)-eicosenoic acid utilizing gas chromatography .
Mode of Action
It is an esterified variant of 8 (Z)-eicosenoic acid , and its double bond might confer a higher reactivity .
Biochemical Pathways
It is known that it can enhance the acetylcholine (ach) receptor channel current without producing inhibition, and enhance the phosphorylation of substrate peptides in xenopus oocytes .
Pharmacokinetics
It is known that it is soluble in organic solvents such as chloroform, hexane, and ether, but has poor solubility in water .
Action Environment
It is known that it is stable under normal conditions but should be stored at -20°c . It is also known to be unstable to oxygen and direct sunlight .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of cis-8-Eicosenoic acid methyl ester are not fully understood due to limited research. It is known that fatty acids play crucial roles in various biochemical reactions. They can interact with a variety of enzymes, proteins, and other biomolecules. For instance, they can serve as substrates for enzymes involved in lipid metabolism .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-known due to limited research. Fatty acids can exert their effects at the molecular level in several ways. They can bind to proteins, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
Fatty acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
methyl (Z)-icos-8-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h13-14H,3-12,15-20H2,1-2H3/b14-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPTUCQDUQQSJY-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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